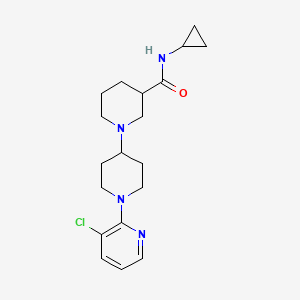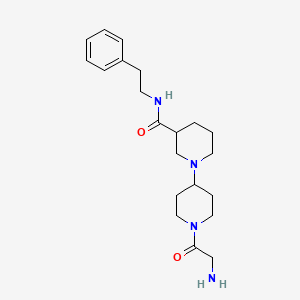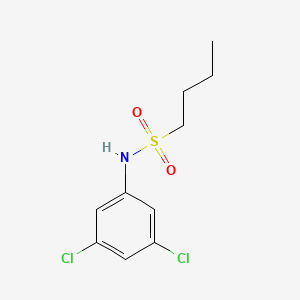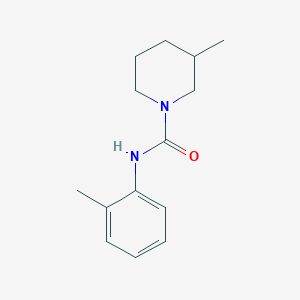![molecular formula C10H15BrN2O4S3 B5407403 1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5407403.png)
1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine is a synthetic organic compound with the molecular formula C8H11BrN2O2S2 It is characterized by the presence of a brominated thiophene ring and two sulfonyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromo-2-thienylsulfonyl chloride.
Piperazine Derivatization: The sulfonyl chloride is reacted with piperazine to form 1-[(5-bromo-2-thienyl)sulfonyl]piperazine.
Ethylsulfonylation: Finally, the piperazine derivative is further sulfonylated with ethylsulfonyl chloride to yield the target compound, this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding thiol or sulfide derivatives.
Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Interaction with Receptors: The compound may interact with cellular receptors, modulating their signaling pathways and affecting cellular responses.
Disruption of Cellular Processes: It can interfere with various cellular processes, such as DNA replication, protein synthesis, and cell division, leading to cytotoxic effects.
Comparison with Similar Compounds
1-[(5-bromo-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-[(5-bromo-2-thienyl)sulfonyl]piperazine: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.
1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of an ethylsulfonyl group, potentially affecting its reactivity and interactions.
1-[(5-chloro-2-thienyl)sulfonyl]-4-(ethylsulfonyl)piperazine: Substitution of bromine with chlorine may alter its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O4S3/c1-2-19(14,15)12-5-7-13(8-6-12)20(16,17)10-4-3-9(11)18-10/h3-4H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDIBTDFXAJWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5407323.png)
![(3aS*,6aR*)-5-[(5-propyl-3-thienyl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5407331.png)


![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)
![3-methoxy-1-[(2R,3S,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one](/img/structure/B5407367.png)
![3-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5407372.png)
![(1S,6R)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![3-methyl-8-(5-quinoxalinylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5407388.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5407395.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5407405.png)


![7-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5407427.png)
